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Compound of Interest

Compound Name: (R)-2-Methyl-1,4-butanediol

Cat. No.: B3068055 Get Quote

This guide provides a comprehensive technical overview of (R)-2-Methyl-1,4-butanediol, a
chiral molecule of significant interest in chemical synthesis and drug development. We will

delve into the intricacies of its IUPAC nomenclature, explore its chemical and physical

properties, detail established synthesis protocols, and discuss its current and emerging

applications. This document is intended for researchers, scientists, and professionals in the

field of drug development who require a deep, actionable understanding of this versatile

chemical entity.

Deciphering the Name: IUPAC Nomenclature
The systematic name for the compound, according to the International Union of Pure and

Applied Chemistry (IUPAC), is (R)-2-methylbutane-1,4-diol.[1][2] Let's dissect this name to

understand the structural information it conveys.

"-butane-": This indicates the parent hydrocarbon chain consists of four carbon atoms.

"-diol": This suffix signifies the presence of two hydroxyl (-OH) functional groups.[3]

"1,4-": These numbers, or locants, specify that the hydroxyl groups are attached to the first

and fourth carbon atoms of the butane chain.

"2-methyl-": This indicates a methyl (-CH₃) group is attached to the second carbon atom of

the butane chain.
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"(R)-": This is a crucial stereochemical descriptor. The presence of the methyl group on the

second carbon atom creates a chiral center, meaning this carbon is attached to four different

groups. This gives rise to two non-superimposable mirror images, or enantiomers. The "(R)"

designation, derived from the Latin rectus (right), specifies the absolute configuration of this

chiral center based on the Cahn-Ingold-Prelog priority rules.[4]

The other enantiomer is designated as (S)-2-Methyl-1,4-butanediol.[1] The specific three-

dimensional arrangement of these enantiomers is critical in applications like asymmetric

synthesis, where they serve as chiral building blocks.[1]

Visualization of the IUPAC Nomenclature
The following diagram illustrates the logical breakdown of the IUPAC name for (R)-2-Methyl-
1,4-butanediol.
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Caption: Breakdown of the IUPAC name for (R)-2-Methyl-1,4-butanediol.
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Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-2-Methyl-1,4-butanediol is
essential for its handling, application, and integration into synthetic workflows.

Property Value Source

Molecular Formula C₅H₁₂O₂ [5][6]

Molecular Weight 104.15 g/mol [2]

CAS Number 22644-28-6 [1][5]

Appearance Colorless liquid [6]

Density 0.992 g/mL at 20 °C [5][7]

Boiling Point 466.15 K (193 °C) [8]

Topological Polar Surface Area 40.5 Å² [6]

Hydrogen Bond Donor Count 2 [6]

Hydrogen Bond Acceptor

Count
2 [6]

Rotatable Bond Count 3 [6]

Synthesis of Enantiomerically Pure (R)-2-Methyl-1,4-
butanediol
The production of enantiomerically pure (R)-2-Methyl-1,4-butanediol is a key challenge and a

significant area of research, as the specific stereochemistry is crucial for its applications in

asymmetric synthesis.[1]

Chiral Auxiliary-Mediated Synthesis
One effective strategy involves the use of chiral auxiliaries, such as D- or L-menthol, which are

readily available and inexpensive. The bulky nature of the menthyloxy group provides excellent

stereocontrol in subsequent reactions.[1]
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A well-established method involves the stereoselective 1,4-addition to a γ-

menthyloxybutenolide. This is followed by a series of transformations, including reduction with

a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the optically pure

(R)-2-methyl-butane-1,4-diol.[1]

3.1.1. Experimental Protocol: Chiral Auxiliary Approach
Objective: To synthesize enantiomerically pure (R)-2-Methyl-1,4-butanediol.

Materials:

γ-(D-menthyloxy)butenolide

Methylmagnesium bromide (MeMgBr) in THF

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Standard laboratory glassware and equipment

Procedure:

Grignard Reaction:

Dissolve γ-(D-menthyloxy)butenolide in anhydrous diethyl ether under an inert atmosphere

(e.g., argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of methylmagnesium bromide in THF dropwise to the reaction

mixture.
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Stir the reaction at -78 °C for 2 hours.

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

Reduction with LiAlH₄:

Dissolve the crude product from the previous step in anhydrous diethyl ether under an

inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Carefully add lithium aluminum hydride portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4 hours.

Cool the reaction back to 0 °C and quench by the sequential slow addition of water, 15%

aqueous sodium hydroxide, and then water again.

Filter the resulting white precipitate and wash thoroughly with diethyl ether.

Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

Purification:

Purify the crude diol by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes) to afford pure (R)-2-Methyl-1,4-butanediol.

Self-Validation: The enantiomeric excess of the final product should be determined using chiral

gas chromatography or high-performance liquid chromatography. The structure should be
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confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biocatalytic and Fermentation Routes
Emerging research focuses on sustainable methods for producing 2-methyl-1,4-butanediol and

its precursors from renewable resources. One prominent approach is the catalytic

hydrogenation of itaconic acid, a bio-based platform chemical.[1] While this often produces a

racemic mixture, advancements in biocatalysis and metabolic engineering are paving the way

for enantioselective production.

For instance, non-naturally occurring microbial organisms with engineered 4-hydroxybutanoic

acid (4-HB) and 1,4-butanediol (1,4-BDO) biosynthetic pathways can be cultured under

substantially anaerobic conditions to produce 1,4-BDO.[9] Further research into stereoselective

enzymes within these pathways could lead to the direct production of the (R)-enantiomer.

Synthesis Workflow Visualization
The following diagram illustrates a generalized workflow for the chemical synthesis of (R)-2-
Methyl-1,4-butanediol.
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Caption: Generalized workflow for the synthesis of (R)-2-Methyl-1,4-butanediol.
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Applications in Research and Drug Development
The unique structural features of (R)-2-Methyl-1,4-butanediol, namely its chirality and the

presence of two hydroxyl groups, make it a valuable building block in several areas.

Chiral Building Block in Asymmetric Synthesis
The primary application of enantiomerically pure (R)-2-Methyl-1,4-butanediol is as a chiral

synthon. Its defined stereochemistry allows for the construction of complex molecules with

specific three-dimensional arrangements, which is of paramount importance in the synthesis of

pharmaceuticals and agrochemicals.[6] The two hydroxyl groups offer versatile handles for

further chemical transformations.

Polymer Chemistry
While its linear counterpart, 1,4-butanediol, is a major component in the production of polymers

like polybutylene terephthalate (PBT) and spandex, the branched structure of 2-methyl-1,4-

butanediol imparts different properties to polymers.[1][10] The methyl group disrupts the

polymer chain packing, which can reduce crystallinity and alter the glass transition temperature.

This allows for the fine-tuning of material properties for specialized applications.[1]

Potential Pharmacological Significance
While (R)-2-Methyl-1,4-butanediol itself is not a known therapeutic agent, its structural

relationship to 1,4-butanediol is noteworthy. 1,4-butanediol is metabolized in the body to γ-

hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[11] The

pharmacological effects of (R)-2-Methyl-1,4-butanediol and its potential metabolites are not

well-documented and represent an area for future investigation.

Logical Relationships in Application
The following diagram illustrates the relationship between the structural features of (R)-2-
Methyl-1,4-butanediol and its applications.
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Caption: Relationship between structure and applications of (R)-2-Methyl-1,4-butanediol.

Safety and Handling
2-Methyl-1,4-butanediol is classified as causing serious eye irritation.[2] Standard laboratory

safety precautions should be observed when handling this compound, including the use of eye

protection and gloves. It is intended for research use only and is not for human or veterinary

use.[1]

Conclusion
(R)-2-Methyl-1,4-butanediol is more than just a simple diol; it is a stereochemically defined

molecule with significant potential in the synthesis of complex chemical entities. A firm grasp of

its IUPAC nomenclature provides immediate insight into its structure. Its synthesis, particularly

in an enantiomerically pure form, relies on established principles of stereoselective reactions.

As the demand for chiral pharmaceuticals and advanced materials grows, the importance of

versatile building blocks like (R)-2-Methyl-1,4-butanediol will undoubtedly continue to

increase, making a thorough technical understanding of this compound essential for innovation

in the chemical and life sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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